ROCK-IN-11

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

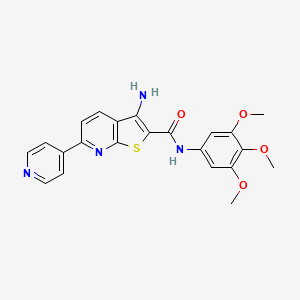

3-amino-6-pyridin-4-yl-N-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O4S/c1-28-16-10-13(11-17(29-2)19(16)30-3)25-21(27)20-18(23)14-4-5-15(26-22(14)31-20)12-6-8-24-9-7-12/h4-11H,23H2,1-3H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHJDAVFCVMSCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Rho-Kinase (ROCK) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a detailed overview of the mechanism of action of Rho-kinase (ROCK) inhibitors, a class of molecules that target the Rho-associated coiled-coil containing protein kinase (ROCK). Given the lack of specific public data for a molecule designated "ROCK-IN-11," this document focuses on the well-established mechanisms of ROCK inhibition in general, supported by experimental evidence from the scientific literature.

Introduction to the Rho/ROCK Signaling Pathway

The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cell shape, motility, proliferation, and apoptosis.[1] The pathway is initiated by the activation of the small GTPase RhoA, which in turn activates its downstream effector, ROCK.[2] There are two main isoforms of ROCK: ROCK1 and ROCK2.[3] These kinases phosphorylate a variety of substrates, leading to the regulation of the actin cytoskeleton and other cellular functions.[4][5] Dysregulation of the Rho/ROCK pathway is implicated in numerous diseases, including cardiovascular disorders, neurological conditions, and cancer, making ROCK an attractive therapeutic target.[2][4]

Mechanism of Action of ROCK Inhibitors

ROCK inhibitors exert their effects by interfering with the kinase activity of ROCK, thereby preventing the phosphorylation of its downstream targets. The primary mechanisms of action include:

-

ATP-Competitive Inhibition: Many ROCK inhibitors, such as Y-27632, are ATP-competitive, meaning they bind to the ATP-binding pocket of the ROCK kinase domain. This prevents ATP from binding and subsequently blocks the phosphorylation of ROCK substrates.[6]

-

Disruption of RhoA Binding: Some inhibitors may act by preventing the binding of activated RhoA to the Rho-binding domain (RBD) of ROCK, which is necessary for the activation of the kinase.[7]

-

Alteration of Protein Conformation: Inhibitors can induce conformational changes in the ROCK protein, rendering it inactive.[7]

The inhibition of ROCK activity leads to a cascade of downstream cellular effects, primarily centered around the regulation of the actin cytoskeleton.

Downstream Effects of ROCK Inhibition

The most well-characterized downstream effects of ROCK inhibition involve the modulation of actomyosin contractility.[6] This is achieved through the regulation of two key substrates:

-

Myosin Light Chain (MLC): Activated ROCK directly phosphorylates MLC, which promotes the interaction of myosin with actin filaments, leading to cellular contraction.[5][6] ROCK inhibitors block this phosphorylation, resulting in reduced actomyosin contractility.

-

Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit of MLCP (MYPT1), which inhibits the phosphatase's activity.[6] By inhibiting MLCP, ROCK indirectly increases the levels of phosphorylated MLC. ROCK inhibitors prevent the inactivation of MLCP, leading to increased dephosphorylation of MLC and cellular relaxation.[6]

Beyond actomyosin contractility, ROCK inhibition also affects:

-

Actin Filament Stabilization: ROCK activates LIM kinase (LIMK), which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[4][5] This leads to the stabilization of actin filaments. Inhibition of ROCK ultimately results in increased cofilin activity and enhanced actin filament dynamics.

-

Cell Adhesion and Migration: By modulating the cytoskeleton, ROCK inhibitors impact cell adhesion and migration.[7] Inhibition of ROCK can lead to a decrease in the formation of stress fibers and focal adhesions.[6]

-

Gene Expression and Cell Proliferation: The Rho/ROCK pathway has been shown to influence gene expression and cell cycle progression.[8][9]

Quantitative Data on ROCK Inhibitors

The following table summarizes representative quantitative data for a well-known ROCK inhibitor, Y-27632, to illustrate the typical potency of this class of compounds.

| Compound | Target | IC50 (in vitro kinase assay) | Cell-based Assay Effect | Reference |

| Y-27632 | ROCK1 | ~140 nM | Inhibition of stress fiber formation | [6] |

| Y-27632 | ROCK2 | ~220 nM | Inhibition of stress fiber formation | [6] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The investigation of the mechanism of action of ROCK inhibitors involves a variety of in vitro and cell-based assays.

1. In Vitro Kinase Assay

-

Objective: To determine the direct inhibitory effect of a compound on ROCK kinase activity.

-

Methodology:

-

Recombinant ROCK1 or ROCK2 protein is incubated with a specific substrate (e.g., a peptide derived from a known ROCK substrate like MYPT1) and ATP in a reaction buffer.

-

The test compound (e.g., "this compound") is added at various concentrations.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP) or non-radiometric methods like ELISA with a phospho-specific antibody or luminescence-based assays that measure ATP consumption.

-

The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

-

2. Western Blot Analysis of Phosphorylated Substrates

-

Objective: To assess the effect of a ROCK inhibitor on the phosphorylation of downstream targets in a cellular context.

-

Methodology:

-

Cells are treated with the ROCK inhibitor at various concentrations for a specific duration.

-

Cells are lysed, and the protein concentration of the lysates is determined.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is incubated with primary antibodies specific for the phosphorylated forms of ROCK substrates (e.g., phospho-MLC, phospho-MYPT1, phospho-LIMK).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for detection.

-

The signal is visualized using a chemiluminescent substrate and an imaging system.

-

To ensure equal protein loading, the membrane is often stripped and re-probed with antibodies against the total (phosphorylated and unphosphorylated) forms of the proteins of interest or a housekeeping protein (e.g., GAPDH or β-actin).

-

3. Immunofluorescence Staining of the Actin Cytoskeleton

-

Objective: To visualize the effect of a ROCK inhibitor on the organization of the actin cytoskeleton and the formation of stress fibers.

-

Methodology:

-

Cells are grown on coverslips and treated with the ROCK inhibitor.

-

Cells are fixed with a fixative agent (e.g., paraformaldehyde).

-

Cells are permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to enter the cell.

-

The actin filaments are stained with fluorescently labeled phalloidin.

-

The coverslips are mounted on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

The cells are visualized using a fluorescence microscope. A reduction in the number and thickness of stress fibers is indicative of ROCK inhibition.

-

Visualizations

Signaling Pathway Diagram

Caption: The Rho/ROCK signaling pathway and points of inhibition.

Experimental Workflow Diagram

Caption: Workflow for elucidating the mechanism of a ROCK inhibitor.

References

- 1. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rho/ROCK signaling in motility and metastasis of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]

- 6. ROCK inhibition promotes microtentacles that enhance reattachment of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]

- 8. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Proliferation: The ROCKs on which tumour cells thrive | eLife [elifesciences.org]

Probing the Rho/ROCK Signaling Nexus: A Technical Guide to the Role and Targets of ROCK-IN-11

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a critical regulator of fundamental cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and proliferation. Dysregulation of this pathway is implicated in a multitude of pathologies, ranging from cancer and cardiovascular disease to neurological disorders. Small molecule inhibitors are invaluable tools for dissecting the intricacies of ROCK signaling and represent a promising avenue for therapeutic intervention. This technical guide focuses on ROCK-IN-11, a potent inhibitor of ROCK1 and ROCK2, as a means to explore the broader Rho/ROCK signaling cascade and its cellular targets. While this compound does not have its own unique signaling pathway, its utility lies in its ability to selectively modulate the well-established Rho/ROCK pathway, making it a valuable research tool.

The Rho/ROCK Signaling Pathway

The Rho/ROCK signaling pathway is a central component of intracellular signaling, acting as a molecular switch that translates extracellular cues into a variety of cellular responses. The canonical pathway is initiated by the activation of the small GTPase RhoA.

Activation and Downstream Effects:

-

RhoA Activation: Guanine nucleotide exchange factors (GEFs) facilitate the exchange of GDP for GTP on RhoA, leading to its activation.

-

ROCK Activation: GTP-bound RhoA binds to and activates its primary downstream effectors, the serine/threonine kinases ROCK1 and ROCK2.

-

Myosin Light Chain (MLC) Phosphorylation: Activated ROCK directly phosphorylates the myosin light chain (MLC) and inhibits myosin phosphatase target subunit 1 (MYPT1), the regulatory subunit of myosin light chain phosphatase (MLCP).[1][2] This dual action leads to a net increase in phosphorylated MLC.

-

Actomyosin Contractility: Increased MLC phosphorylation promotes the assembly of actin and myosin into contractile stress fibers, leading to increased cellular tension and contraction.[1]

-

Cofilin Inactivation: ROCK phosphorylates and activates LIM kinase (LIMK), which in turn phosphorylates and inactivates the actin-depolymerizing factor cofilin.[1][2] This results in the stabilization of actin filaments.

Inhibition by this compound:

This compound is a potent, ATP-competitive inhibitor that targets the kinase activity of both ROCK1 and ROCK2. By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation of their downstream substrates, effectively blocking the signaling cascade. This leads to a reduction in actomyosin contractility and destabilization of the actin cytoskeleton.

Cellular Targets and Biological Functions

The primary cellular targets of this compound are the isoforms ROCK1 and ROCK2. By inhibiting these kinases, this compound modulates the activity of a wide array of downstream substrates, leading to diverse cellular effects.

Key Cellular Functions Regulated by ROCK:

-

Cytoskeletal Organization: ROCK is a master regulator of the actin cytoskeleton, promoting the formation of stress fibers and focal adhesions.[1]

-

Cell Migration and Invasion: By controlling cell contractility and adhesion, ROCK plays a pivotal role in cell motility. Inhibition of ROCK has been shown to impede cancer cell invasion and metastasis.[1]

-

Cell Proliferation and Survival: The Rho/ROCK pathway is involved in cell cycle progression and apoptosis.

-

Smooth Muscle Contraction: In vascular smooth muscle cells, ROCK-mediated signaling is crucial for vasoconstriction.

-

Neurite Outgrowth and Axon Guidance: In the nervous system, ROCK signaling influences neuronal morphology and connectivity.

Quantitative Data on ROCK Inhibitors

The potency of ROCK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.

| Inhibitor | Target(s) | IC50 | Key Applications |

| This compound | ROCK1, ROCK2 | ≤ 5 µM | Cancer Research |

| Y-27632 | ROCK1, ROCK2 | Not specified | Widely used research tool |

| Fasudil | ROCK1, ROCK2 | Not specified | Clinically used in Japan and China for cerebral vasospasm |

| Ripasudil (K-115) | ROCK1, ROCK2 | 51 nM (ROCK1), 19 nM (ROCK2) | Treatment of glaucoma and ocular hypertension in Japan |

| Netarsudil | ROCK | Not specified | Approved in the US for glaucoma and ocular hypertension |

| RKI-1447 | ROCK1, ROCK2 | 14.5 nM (ROCK1), 6.2 nM (ROCK2) | Preclinical anti-tumor and anti-invasive studies |

| AT13148 | ROCK, AKT | Not specified | Investigated in clinical trials for solid tumors |

Experimental Protocols

The following are generalized methodologies for key experiments used to investigate the effects of ROCK inhibitors like this compound.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on ROCK kinase activity.

Methodology:

-

Reagents: Recombinant human ROCK1 or ROCK2, kinase buffer, ATP, and a suitable substrate (e.g., long S6 kinase substrate peptide).

-

Procedure: a. The ROCK enzyme is incubated with varying concentrations of the inhibitor (e.g., this compound) in the kinase buffer. b. The kinase reaction is initiated by the addition of ATP and the substrate. c. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C). d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP) or fluorescence-based assays.

-

Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Western Blotting for Downstream Substrate Phosphorylation

Objective: To assess the effect of a ROCK inhibitor on the phosphorylation of its downstream targets in a cellular context.

Methodology:

-

Cell Culture and Treatment: a. Plate cells of interest (e.g., cancer cell lines) and allow them to adhere. b. Treat the cells with different concentrations of the ROCK inhibitor or a vehicle control for a specified duration.

-

Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: a. Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with primary antibodies specific for the phosphorylated forms of ROCK substrates (e.g., phospho-MYPT1, phospho-MLC) and their total protein counterparts. e. Incubate with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Cell Migration/Invasion Assay

Objective: To evaluate the effect of a ROCK inhibitor on the migratory and invasive potential of cells.

Methodology:

-

Apparatus: Transwell inserts with a porous membrane (for migration assays) or a membrane coated with a basement membrane extract like Matrigel (for invasion assays).

-

Procedure: a. Seed cells in the upper chamber of the Transwell insert in a serum-free medium. The lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum). b. Add the ROCK inhibitor at various concentrations to both the upper and lower chambers. c. Incubate the plate for a period sufficient for cell migration or invasion (e.g., 24-48 hours). d. Remove the non-migrated/non-invaded cells from the upper surface of the membrane. e. Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.

-

Analysis: Count the number of stained cells in several microscopic fields for each condition. Compare the number of migrated/invaded cells in the inhibitor-treated groups to the control group.

Conclusion

This compound is a valuable pharmacological tool for the study of the Rho/ROCK signaling pathway. Its ability to potently inhibit ROCK1 and ROCK2 allows for the detailed investigation of the multifaceted roles of this pathway in health and disease. A thorough understanding of the experimental methodologies to characterize the effects of such inhibitors is paramount for advancing research and developing novel therapeutic strategies targeting the Rho/ROCK signaling nexus. The continued exploration of ROCK inhibitors holds significant promise for addressing a wide range of unmet medical needs.

References

ROCK-IN-11: An In-Depth Technical Guide on its Effects on Actin Cytoskeleton Dynamics

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: ROCK-IN-11 is a hypothetical potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The data presented in this guide are representative of the effects observed with well-characterized, publicly documented ROCK inhibitors such as Y-27632 and Fasudil, and are intended to serve as a technical guide for the anticipated effects of a compound with this mechanism of action.

Introduction

The actin cytoskeleton is a dynamic and essential component of eukaryotic cells, playing a critical role in maintaining cell shape, motility, and intracellular transport. The Rho family of small GTPases, particularly RhoA, are master regulators of the actin cytoskeleton. Rho-associated coiled-coil containing protein kinase (ROCK) is a key downstream effector of RhoA. The targeted inhibition of ROCK presents a promising therapeutic strategy for various diseases, including cancer, glaucoma, and cardiovascular disorders. This technical guide provides an in-depth overview of the effects of this compound, a hypothetical ROCK inhibitor, on actin cytoskeleton dynamics.

Mechanism of Action: The RhoA/ROCK Signaling Pathway

The RhoA/ROCK signaling pathway is a central regulator of actin filament dynamics and contractility. When activated by upstream signals, RhoA-GTP binds to and activates ROCK. ROCK, in turn, modulates the actin cytoskeleton through two primary downstream pathways:

-

Myosin Light Chain (MLC) Phosphorylation: ROCK directly phosphorylates the myosin light chain (MLC) and inhibits myosin light chain phosphatase (MLCP). This leads to an increase in phosphorylated MLC (p-MLC), which promotes the assembly of actin filaments into contractile stress fibers and enhances actomyosin contractility.[1][2][3]

-

LIM Kinase (LIMK)/Cofilin Pathway: ROCK phosphorylates and activates LIM kinase (LIMK).[4] Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[4] The inactivation of cofilin leads to the stabilization of actin filaments and a net increase in filamentous actin (F-actin).

This compound is designed as a competitive inhibitor of the ATP-binding site of ROCK, preventing the phosphorylation of its downstream targets and thereby disrupting these signaling cascades.

Quantitative Effects of ROCK Inhibition on Actin Cytoskeleton Dynamics

The following tables summarize the anticipated quantitative effects of this compound on key markers of actin cytoskeleton dynamics, based on data from studies using established ROCK inhibitors.

Table 1: Effect on Phosphorylation of ROCK Substrates

| Marker | Treatment | Concentration | Change from Control | Reference Cell Type |

| p-MLC | Y-27632 | 10 µM | ↓ ~40-60% | Rat Aortic Smooth Muscle[5] |

| p-MLC | Y-27632 | 100 nM | ↓ Significant Decrease | Human Hepatic Stellate Cells[6] |

| p-MLC | Fasudil | 30 µM | ↓ ~23% | Pig Retinal Explants[4] |

| p-Cofilin | Fasudil | 30 µM | ↓ ~26% | Pig Retinal Explants[4] |

Table 2: Effect on Actin Structures

| Parameter | Treatment | Concentration | Observed Effect | Reference Cell Type |

| Stress Fiber Formation | Y-27632 | 10 µM | Significant Reduction/Disassembly | Human Osteoblasts[7] |

| Actin Height (Median) | Y-27632 | Not Specified | 114 nm (control) to 97 nm | Not Specified[8] |

| Cell Spread Area | Y-27632 | Not Specified | Reduction in Area | Not Specified[9] |

Experimental Protocols

To assess the effects of this compound on the actin cytoskeleton, a combination of imaging and biochemical assays is recommended.

Immunofluorescence Staining for F-actin

This protocol allows for the visualization of changes in actin stress fibers and overall cell morphology.

Materials:

-

Cells cultured on glass coverslips

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

1% Bovine Serum Albumin (BSA) in PBS

-

Fluorescently conjugated Phalloidin (e.g., Phalloidin-iFluor 488)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

Procedure:

-

Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration.

-

Fixation: Wash cells twice with PBS and fix with 4% PFA for 10-15 minutes at room temperature.[10]

-

Permeabilization: Wash cells three times with PBS and permeabilize with 0.1% Triton X-100 for 5-10 minutes.

-

Blocking: Wash cells three times with PBS and block with 1% BSA in PBS for 30-60 minutes.

-

Staining: Incubate cells with fluorescently conjugated phalloidin (typically 1:100 to 1:1000 dilution in 1% BSA/PBS) for 20-90 minutes at room temperature in the dark.

-

Nuclear Staining: Wash cells three times with PBS and incubate with DAPI (e.g., 300 nM in PBS) for 5 minutes.

-

Mounting: Wash cells three times with PBS and mount the coverslips onto microscope slides using a suitable mounting medium.

-

Imaging: Visualize the actin cytoskeleton using a fluorescence microscope.

Western Blotting for Phosphorylated Proteins

This method quantifies the levels of phosphorylated MLC and cofilin.

Materials:

-

Treated cell lysates

-

Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-MLC, anti-MLC, anti-p-Cofilin, anti-Cofilin, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis and Protein Quantification: Lyse treated cells and determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantification: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Actin Co-sedimentation Assay

This in vitro assay determines the effect of this compound on the interaction of actin-binding proteins with F-actin.

Materials:

-

Purified G-actin

-

Actin polymerization buffer

-

This compound

-

Protein of interest (e.g., an actin-binding protein)

-

Ultracentrifuge

-

SDS-PAGE analysis reagents

Procedure:

-

Actin Polymerization: Polymerize G-actin to F-actin by incubation in polymerization buffer.

-

Incubation: Incubate the pre-formed F-actin with the protein of interest in the presence or absence of this compound.

-

Sedimentation: Pellet the F-actin and any associated proteins by ultracentrifugation (e.g., 100,000 x g for 20-30 minutes).[11][12]

-

Analysis: Carefully separate the supernatant and pellet fractions.

-

SDS-PAGE: Analyze both fractions by SDS-PAGE and Coomassie blue staining or Western blotting to determine the amount of the protein of interest that co-sedimented with F-actin.

Visualizing Workflows and Mechanisms

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the effect of this compound on the actin cytoskeleton.

Logical Relationship of this compound's Mechanism of Action

This diagram outlines the logical cascade of events following the inhibition of ROCK by this compound.

Conclusion

This compound, as a hypothetical potent ROCK inhibitor, is expected to significantly impact actin cytoskeleton dynamics. By inhibiting the phosphorylation of key ROCK substrates, this compound is predicted to lead to a reduction in stress fiber formation, decreased actomyosin contractility, and an increase in actin filament turnover. The experimental protocols and data presented in this guide provide a comprehensive framework for investigating and quantifying these effects. Further research into specific ROCK inhibitors like the hypothetical this compound will continue to elucidate the intricate regulation of the actin cytoskeleton and may lead to the development of novel therapeutics for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Rho-kinase inhibitor inhibits both myosin phosphorylation-dependent and -independent enhancement of myofilament Ca2+ sensitivity in the bovine middle cerebral artery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Myosin light chain kinase activation and calcium sensitization in smooth muscle in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fasudil, a Clinically Used ROCK Inhibitor, Stabilizes Rod Photoreceptor Synapses after Retinal Detachment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Influence of ROCK Pathway Manipulation on the Actin Cytoskeleton Height - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]

- 11. Measuring Protein Binding to F-actin by Co-sedimentation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Role of ROCK Inhibition in Cell Migration and Adhesion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical serine/threonine kinases that function as downstream effectors of the small GTPase RhoA. The Rho/ROCK signaling pathway is a central regulator of actin cytoskeleton dynamics, playing a pivotal role in fundamental cellular processes including cell migration and adhesion. Consequently, ROCK has emerged as a significant therapeutic target in various diseases, particularly in cancer, where aberrant cell motility and invasion are hallmarks of metastasis. This technical guide provides an in-depth overview of the role of ROCK signaling in cell migration and adhesion, with a focus on the effects of its inhibition. We will explore the core signaling pathways, present quantitative data on the effects of ROCK inhibitors, and provide detailed experimental protocols for studying these processes. While this guide will touch upon the broader class of ROCK inhibitors, it will include specific data related to a research compound designated as ROCK-IN-11 and its analogues where available.

The ROCK Signaling Pathway in Cell Migration and Adhesion

The ROCK signaling cascade is initiated by the activation of RhoA, which in turn binds to and activates ROCK. Activated ROCK phosphorylates a number of downstream substrates that ultimately lead to increased actomyosin contractility and the formation of stress fibers and focal adhesions, cellular structures essential for migration and adhesion.

Key downstream effectors of ROCK include:

-

Myosin Light Chain (MLC): ROCK directly phosphorylates MLC and indirectly increases its phosphorylation by inhibiting Myosin Light Chain Phosphatase (MLCP) via the phosphorylation of its regulatory subunit, MYPT1.[1][2][3] Phosphorylated MLC promotes the interaction of myosin with actin filaments, leading to cellular contraction.

-

LIM Kinase (LIMK): ROCK activates LIMK, which then phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[4] This leads to the stabilization of actin filaments.

-

Ezrin/Radixin/Moesin (ERM) Proteins: ROCK phosphorylates ERM proteins, which link the actin cytoskeleton to the plasma membrane, further stabilizing cell structure and adhesion.

The coordinated action of these downstream effectors results in the generation of intracellular tension, the formation of robust stress fibers, and the maturation of focal adhesions, all of which are critical for the mechanics of cell movement and anchorage to the extracellular matrix.

Quantitative Data on the Effects of ROCK Inhibition

The inhibition of ROCK activity with small molecules has been shown to significantly impact cell migration and adhesion across various cell types. Below are tables summarizing quantitative data from studies using ROCK inhibitors.

Table 1: Effect of ROCK Inhibitors on Cell Migration

| Inhibitor | Cell Line | Assay | Concentration | Result | Citation |

| RKI-18 | MDA-MB-231 (Breast Cancer) | Transwell Migration | 3 µM | Inhibition of migration | [4] |

| RKI-11 | MDA-MB-231 (Breast Cancer) | Transwell Migration | 60 µM | No inhibition of migration | [4] |

| Y-27632 | Human PDLSCs | Transwell Migration | 10 µM | ~2-fold increase in migrated cells vs. negative control | [5] |

| Y-27632 | Human PDLSCs | Transwell Migration | 20 µM | ~2.2-fold increase in migrated cells vs. negative control | [5] |

| Y-27632 | SW620 (Colon Cancer) | Transwell Invasion | 10 µM | 3.5-fold increase in cell invasion at low cell density | [6] |

| Fasudil | 95D (Lung Carcinoma) | Transwell Migration | 0.75 mg/mL | Significant decrease in migration | [1] |

| HA1077 | TE-10 (Esophageal Cancer) | Wound Healing | 5 µM | Significant reduction in migration distance | [7][8] |

Table 2: Effect of ROCK Inhibitors on Cell Adhesion and Related Markers

| Inhibitor | Cell Line | Assay | Concentration | Result | Citation |

| Fasudil | 95D (Lung Carcinoma) | Adhesion Assay | 0.75 mg/mL | Significant decrease in cell adhesion | [1] |

| Y-27632 | Human RPE | Adhesion Assay | 10 µM | Increased number of adhered cells | [9] |

| Y-27632 | Human RPE | Immunofluorescence | 10 µM | Increased number and total area of focal adhesions per cell | [9] |

| Fasudil | HMVECs | Neutrophil Adhesion Assay | 5 µM | 38% reduction in diabetic neutrophil adhesion | [7] |

| Fasudil | HMVECs | Neutrophil Adhesion Assay | 20 µM | 63% reduction in diabetic neutrophil adhesion | [7] |

| RKI-18 | Human Cancer Cells | Western Blot (p-MLC2) | - | Potent suppression of p-MLC2 | [4] |

| RKI-11 | Human Cancer Cells | Western Blot (p-MLC2) | - | No suppression of p-MLC2 | [4] |

| Fasudil | 95D (Lung Carcinoma) | Western Blot (MYPT1) | 0.75 mg/mL | 29.4% reduction in MYPT1 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments used to study the role of ROCK in cell migration and adhesion.

Transwell Migration/Invasion Assay

This assay measures the chemotactic or invasive potential of cells.

Protocol:

-

Cell Preparation: Culture cells to 70-80% confluency. Starve cells in serum-free medium for 6-24 hours prior to the assay. Harvest cells and resuspend in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Assay Setup: Add 500 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of a 24-well plate. Place Transwell inserts (8 µm pore size) into the wells.

-

For Invasion Assays: Thaw Matrigel on ice and dilute with cold serum-free medium. Add 50-100 µL of the diluted Matrigel to the upper chamber of the inserts and incubate at 37°C for 1 hour to allow for gelation.

-

Cell Seeding: Add 200 µL of the cell suspension to the upper chamber of each insert. Include different concentrations of the ROCK inhibitor (e.g., this compound, Y-27632) in the cell suspension for the treatment groups.

-

Incubation: Incubate the plate at 37°C in a humidified incubator for a period ranging from 4 to 48 hours, depending on the cell type's migratory capacity.

-

Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 15 minutes, followed by staining with 0.1% crystal violet for 20 minutes.

-

Quantification: Wash the inserts with water and allow them to air dry. Elute the crystal violet with 10% acetic acid and measure the absorbance at 570 nm, or count the number of stained cells in several random fields under a microscope.

Wound Healing (Scratch) Assay

This assay assesses collective cell migration.

Protocol:

-

Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

-

Wound Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip.

-

Treatment: Wash the wells with PBS to remove detached cells and replace the medium with fresh medium containing the desired concentration of the ROCK inhibitor.

-

Imaging: Immediately acquire images of the scratch at time 0 using a phase-contrast microscope.

-

Incubation and Monitoring: Incubate the plate at 37°C and acquire images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours).

-

Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the initial scratch area.

Immunofluorescence Staining for Focal Adhesions

This technique visualizes the effect of ROCK inhibition on the formation and morphology of focal adhesions.

Protocol:

-

Cell Culture: Seed cells on glass coverslips in a 24-well plate and allow them to adhere and spread overnight.

-

Inhibitor Treatment: Treat the cells with the ROCK inhibitor at the desired concentration for a specified time (e.g., 1-2 hours).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating the coverslips in a blocking solution (e.g., 3% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against a focal adhesion marker (e.g., vinculin or paxillin) diluted in the blocking solution for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash the coverslips three times with PBS and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the actin cytoskeleton with fluorescently labeled phalloidin and the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope and analyze the number, size, and morphology of focal adhesions.

Western Blot for Phosphorylated MLC and MYPT1

This method quantifies the activity of the ROCK pathway by measuring the phosphorylation status of its key downstream targets.

Protocol:

-

Sample Preparation: Treat cells with the ROCK inhibitor for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated MLC (p-MLC), total MLC, phosphorylated MYPT1 (p-MYPT1), total MYPT1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels and the loading control.

Conclusion

The Rho/ROCK signaling pathway is a fundamental regulator of cell migration and adhesion. Inhibition of this pathway with small molecules like this compound and other well-characterized inhibitors has profound effects on these cellular processes, making ROCK an attractive target for therapeutic intervention, particularly in oncology. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate roles of ROCK signaling and to evaluate the efficacy of novel ROCK inhibitors in modulating cell motility and adhesion. A thorough understanding of these mechanisms and methodologies is essential for advancing our knowledge in cell biology and for the development of new therapeutic strategies.

References

- 1. Effect of fasudil on growth, adhesion, invasion, and migration of 95D lung carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. protein.bio.msu.ru [protein.bio.msu.ru]

- 3. Phosphorylation of the myosin phosphatase targeting subunit and CPI-17 during Ca2+ sensitization in rabbit smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Treatment with Y-27632, a ROCK Inhibitor, Increases the Proinvasive Nature of SW620 Cells on 3D Collagen Type 1 Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rho Kinase Inhibition by Fasudil Ameliorates Diabetes-Induced Microvascular Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities | Semantic Scholar [semanticscholar.org]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

Unveiling ROCK-IN-11: A Technical Primer on a Novel Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

ROCK-IN-11 has emerged as a noteworthy small molecule inhibitor targeting Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). These kinases are crucial regulators of the actin cytoskeleton and are implicated in a multitude of cellular processes, including contraction, adhesion, migration, and proliferation. Dysregulation of the ROCK signaling pathway is associated with various pathologies, making it a compelling target for therapeutic intervention in oncology, cardiovascular disease, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the discovery, chemical structure, and biological activity of this compound, intended to serve as a foundational resource for researchers and drug development professionals.

Discovery and Chemical Profile

This compound, identified as a potent inhibitor of both ROCK1 and ROCK2, belongs to the thieno[3,2-b]pyridine class of heterocyclic compounds. While the specific initial discovery and reporting of this compound in a peer-reviewed publication remains to be definitively identified through publicly available information, its chemical structure and basic inhibitory activity are known within the research community and are available through chemical suppliers.

Chemical Structure:

The systematic IUPAC name for this compound is N-(3,4,5-trimethoxyphenyl)-3-(pyridin-4-yl)thieno[3,2-b]pyridin-2-amine .

The structure is characterized by a central thieno[3,2-b]pyridine core, which serves as a scaffold for the attachment of a 3,4,5-trimethoxyphenyl group at the 2-amino position and a pyridin-4-yl group at the 3-position.

| Identifier | Value |

| IUPAC Name | N-(3,4,5-trimethoxyphenyl)-3-(pyridin-4-yl)thieno[3,2-b]pyridin-2-amine |

| SMILES | COc1cc(cc(c1OC)OC)Nc2c(c3c(s2)ncc(c3)c4ccncc4)N |

| Molecular Formula | C23H22N4O3S |

| Molecular Weight | 434.51 g/mol |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the competitive inhibition of the ATP-binding site of ROCK1 and ROCK2. The RhoA-ROCK signaling pathway plays a central role in regulating cellular contractility and cytoskeletal dynamics. Upon activation by the small GTPase RhoA, ROCK phosphorylates several downstream substrates, most notably Myosin Light Chain (MLC) and the Myosin Phosphatase Target Subunit 1 (MYPT1). Phosphorylation of MLC promotes the interaction of actin and myosin, leading to increased cellular contractility. Conversely, phosphorylation of MYPT1 inhibits the activity of myosin phosphatase, further augmenting the levels of phosphorylated MLC.

By blocking the kinase activity of ROCK, this compound prevents the phosphorylation of these key substrates, leading to a reduction in actomyosin contractility and subsequent effects on cell morphology, adhesion, and migration.

ROCK-IN-11: A Technical Guide to Isoform Selectivity for ROCK1 vs ROCK2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that act as key downstream effectors of the small GTPase RhoA. They play crucial roles in regulating a wide array of cellular processes, including cytoskeletal organization, cell motility, contraction, and apoptosis.[1] Given their involvement in various pathologies, from cardiovascular diseases to cancer and neurodegenerative disorders, ROCK inhibitors have emerged as a promising therapeutic strategy.[1]

The two isoforms, ROCK1 and ROCK2, share a high degree of homology, particularly within their kinase domains (92% amino acid identity).[1] Despite this similarity, they exhibit distinct expression patterns and non-redundant functions in specific cellular contexts. For instance, ROCK1 is enriched in the lungs, liver, and spleen, while ROCK2 is more prominent in the brain and heart.[1] This functional divergence underscores the critical need for the development of isoform-selective inhibitors to achieve targeted therapeutic effects while minimizing off-target side effects.

This technical guide focuses on the isoform selectivity of a representative ROCK inhibitor, herein referred to as ROCK-IN-11, for ROCK1 versus ROCK2. Due to the limited public information on a compound specifically named "this compound," this document will utilize data from well-characterized selective ROCK inhibitors as illustrative examples to provide a comprehensive overview of the principles and methodologies for assessing isoform selectivity.

Quantitative Analysis of Isoform Selectivity

The isoform selectivity of a ROCK inhibitor is quantitatively determined by comparing its inhibitory potency against ROCK1 and ROCK2. This is typically expressed as the ratio of the half-maximal inhibitory concentrations (IC50) for the two isoforms. A higher ratio indicates greater selectivity for one isoform over the other.

Below are tables summarizing the in vitro potency and selectivity of representative ROCK inhibitors.

Table 1: In Vitro Kinase Inhibition Profile of Representative ROCK Inhibitors

| Compound | Target | IC50 (nM) | Selectivity (ROCK1/ROCK2) |

| GSK429286A | ROCK1 | 14 | 0.22 |

| ROCK2 | 63 | ||

| KD025 | ROCK1 | ~24,000 | >400 |

| ROCK2 | ~60 | ||

| Y-27632 (non-selective) | ROCK1 | ~132 | ~1.1 |

| ROCK2 | ~120 | ||

| Fasudil (non-selective) | ROCK1 | ~267 | ~1.7 |

| ROCK2 | ~153 |

Data for GSK429286A and KD025 are presented as examples of selective inhibitors. Data for Y-27632 and Fasudil are included for comparison as non-selective inhibitors.

Signaling Pathway

The ROCK signaling pathway is initiated by the activation of the small GTPase RhoA. GTP-bound RhoA binds to the Rho-binding domain of ROCK, leading to a conformational change that activates its kinase domain. Activated ROCK then phosphorylates a variety of downstream substrates, leading to the regulation of the actin cytoskeleton and other cellular processes.

Caption: The ROCK signaling pathway, initiated by active RhoA-GTP, leads to the regulation of actin dynamics and actomyosin contraction through the phosphorylation of key downstream targets.

Experimental Protocols

The determination of ROCK isoform selectivity relies on robust and reproducible experimental methodologies. Both biochemical and cell-based assays are employed to assess the inhibitory activity of compounds against ROCK1 and ROCK2.

In Vitro Kinase Assay (Biochemical)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified recombinant ROCK1 and ROCK2.

Objective: To determine the IC50 values of this compound for ROCK1 and ROCK2.

Materials:

-

Recombinant human ROCK1 and ROCK2 enzymes

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

-

ATP

-

ROCK substrate (e.g., S6 peptide or recombinant MYPT1)

-

This compound (or other test compounds)

-

Kinase detection reagent (e.g., Kinase-Glo™ Luminescent Kinase Assay Kit)

-

384-well white plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add the kinase buffer, the ROCK substrate, and the diluted this compound or vehicle (DMSO).

-

Initiate the kinase reaction by adding a solution of either ROCK1 or ROCK2 enzyme and ATP.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and measure the remaining kinase activity by adding the Kinase-Glo™ reagent, which quantifies the amount of ATP consumed.

-

Measure the luminescence using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 values by fitting the data to a dose-response curve.

Caption: Workflow for the in vitro kinase assay to determine the IC50 values of a ROCK inhibitor.

Cell-Based Phosphorylation Assay

This assay measures the ability of an inhibitor to block the phosphorylation of a known ROCK substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1), in a cellular context.

Objective: To determine the cellular potency of this compound in inhibiting ROCK1/2 activity.

Materials:

-

A suitable cell line (e.g., Panc-1)

-

Cell culture medium and reagents

-

This compound (or other test compounds)

-

Lysis buffer

-

Antibodies: anti-phospho-MYPT1 (Thr853) and anti-total MYPT1

-

ELISA plates or Western blotting equipment

Procedure (ELISA-based):

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or vehicle for a specified time (e.g., 1 hour).

-

Lyse the cells directly in the wells.

-

Transfer the lysates to an ELISA plate pre-coated with an anti-total MYPT1 antibody.

-

Detect the level of phosphorylated MYPT1 using a specific anti-phospho-MYPT1 (Thr853) antibody.

-

Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a suitable substrate to generate a signal.

-

Measure the signal using a microplate reader.

-

Normalize the phospho-MYPT1 signal to the total MYPT1 signal.

-

Calculate the percent inhibition and determine the IC50 value.

Caption: Workflow for a cell-based ELISA to measure the inhibition of ROCK substrate phosphorylation.

Conclusion

The development of isoform-selective ROCK inhibitors holds significant promise for targeted therapies with improved safety profiles. A thorough understanding and application of quantitative biochemical and cell-based assays are essential for accurately characterizing the selectivity of novel compounds like this compound. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to assess and interpret the isoform selectivity of ROCK inhibitors, ultimately facilitating the advancement of more precise and effective therapeutics.

References

foundational research on Rho-associated kinase inhibitors

An In-depth Technical Guide to Foundational Research on Rho-Associated Kinase (ROCK) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rho-associated coiled-coil-containing protein kinase (ROCK) is a serine/threonine kinase that serves as a crucial downstream effector of the small GTPase RhoA.[1][2] The ROCK family consists of two highly homologous isoforms, ROCK1 and ROCK2, which share 65% overall sequence identity and 92% identity within their kinase domains.[2][3][4] These kinases are pivotal regulators of the actin cytoskeleton and are involved in a multitude of fundamental cellular processes, including cell contraction, adhesion, migration, proliferation, and apoptosis.[2][5][6][7] Given their extensive involvement in cellular functions, the Rho/ROCK signaling pathway has been implicated in the pathophysiology of numerous diseases, such as hypertension, glaucoma, cancer, and nerve injury, making ROCK an attractive therapeutic target.[6][7][]

ROCK inhibitors are a class of pharmacological agents designed to block the activity of ROCK.[9] By modulating the actin cytoskeleton and cellular contractility, these inhibitors have demonstrated therapeutic potential across various disease models.[5] Several ROCK inhibitors, including Fasudil, Ripasudil, and Netarsudil, have been approved for clinical use in specific indications, validating the therapeutic promise of targeting this pathway.[4][10] This guide provides a comprehensive overview of the foundational research on ROCK inhibitors, covering the core signaling pathway, mechanism of action, pharmacological data, and key experimental protocols.

The ROCK Signaling Pathway

The Rho/ROCK signaling cascade is a central pathway that translates extracellular signals into cytoskeletal changes and contractile force generation.

Activation: The pathway is initiated by various extracellular stimuli, such as growth factors and hormones, which bind to cell surface receptors.[11] This engagement activates guanine nucleotide exchange factors (GEFs), which catalyze the exchange of GDP for GTP on the small G-protein RhoA.[11] The GTP-bound RhoA is the active form that can interact with and activate its downstream effectors, including ROCK.[5][12]

Downstream Effectors: Once activated, ROCK phosphorylates several key substrates that regulate actomyosin contractility and actin filament dynamics:[]

-

Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit (MBS) of MLCP, which inhibits the phosphatase's activity.[6][13] MLCP is responsible for dephosphorylating the myosin light chain (MLC). Therefore, its inhibition by ROCK leads to a net increase in phosphorylated MLC.[13]

-

Myosin Light Chain (MLC): Increased levels of phosphorylated MLC enhance the interaction between actin and myosin, promoting stress fiber formation and an increase in cellular contractility.[11][13]

-

LIM Kinase (LIMK): ROCK phosphorylates and activates LIMK1 and LIMK2.[1][13]

-

Cofilin: Activated LIMK, in turn, phosphorylates and inactivates cofilin.[1][13] Since cofilin's primary function is to depolymerize actin filaments, its inactivation leads to the stabilization and accumulation of F-actin, further contributing to stress fiber formation.[1][13]

-

ERM Proteins: ROCK also phosphorylates proteins of the Ezrin/Radixin/Moesin (ERM) family, which are involved in linking the actin cytoskeleton to the plasma membrane.[13]

The culmination of these events is the regulation of cell shape, adhesion, and motility, which are critical for both normal physiological processes and pathological conditions.

References

- 1. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]

- 2. Novel Insights into the Roles of Rho Kinase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. What are RHOK inhibitors and how do they work? [synapse.patsnap.com]

- 6. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in the studies of roles of Rho/Rho-kinase in diseases and the development of its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Downstream Effectors and Substrates of the ROCK Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a critical regulator of fundamental cellular processes. As a key downstream effector of the small GTPase RhoA, the ROCK family of serine/threonine kinases, comprising ROCK1 and ROCK2, plays a central role in orchestrating the actin cytoskeleton.[1][2] This regulation is pivotal for a wide range of cellular functions, including contraction, adhesion, migration, proliferation, and apoptosis.[1] Dysregulation of the ROCK signaling pathway has been implicated in a multitude of pathological conditions, including cancer, cardiovascular diseases, and neurological disorders, making it an attractive target for therapeutic intervention.[3][4][5]

This technical guide provides an in-depth exploration of the downstream effectors and substrates of the ROCK signaling pathway. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed summaries of quantitative data, experimental protocols, and visual representations of key signaling cascades and workflows.

Downstream Effectors and Substrates of ROCK

ROCK exerts its pleiotropic effects through the phosphorylation of a diverse array of downstream substrates. These phosphorylation events can either activate or inhibit the target protein, leading to a cascade of cellular responses. The primary and most well-characterized substrates are involved in the regulation of actomyosin contractility and actin filament dynamics.[6][7]

Table 1: Key Downstream Substrates of ROCK and Their Functions

| Substrate Category | Substrate | Phosphorylation Site(s) | Downstream Effect | Cellular Function | References |

| Myosin Regulation | Myosin Light Chain (MLC) | Serine-19 | Direct phosphorylation, leading to increased myosin II ATPase activity. | Actomyosin contraction, stress fiber formation, cell migration. | [7][8] |

| Myosin Phosphatase Target Subunit 1 (MYPT1) | Threonine-696, Threonine-853 | Inactivation of myosin light chain phosphatase (MLCP). | Increased MLC phosphorylation, enhanced actomyosin contractility. | [8][9][10] | |

| Actin Cytoskeleton Dynamics | LIM kinase (LIMK1/2) | - | Activation of LIMK. | Phosphorylation and inactivation of cofilin, leading to actin filament stabilization. | [7][11][12] |

| Cofilin | - | Indirect inactivation via LIMK. | Inhibition of actin depolymerization and severing activity. | [8][11][12] | |

| Ezrin/Radixin/Moesin (ERM) proteins | - | Phosphorylation and activation. | Linking the actin cytoskeleton to the plasma membrane. | [3][13][14] | |

| Adducin | - | Phosphorylation. | Promotes the association of spectrin with F-actin, assembling the actin network. | [14][15] | |

| Microtubule Regulation | Collapsin Response Mediator Protein 2 (CRMP2) | - | Inactivation. | Inhibition of microtubule assembly, neurite retraction. | [6][12][15] |

| Tau | - | Phosphorylation. | Inhibition of microtubule polymerization. | [15] | |

| Microtubule-Associated Protein 2 (MAP2) | - | Phosphorylation. | Inhibition of microtubule polymerization. | [15] | |

| Cell Survival and Signaling | PTEN (Phosphatase and tensin homolog) | - | Phosphorylation and activation. | Negative regulation of the anti-apoptotic PI3K/AKT pathway. | [14][15][16] |

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of signaling molecules and the logical flow of experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key aspects of ROCK signaling and investigation.

Caption: Core ROCK signaling cascade.

Caption: ELISA-based ROCK Kinase Assay.

Caption: Identifying ROCK binding partners.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing research. The following sections provide methodologies for key assays used to investigate ROCK signaling.

Protocol 1: In Vitro ROCK Kinase Activity Assay (ELISA-based)

This protocol provides a non-radioactive method to measure the kinase activity of ROCK1 and ROCK2 using its physiological substrate, MYPT1.[9][10][17]

Materials:

-

96-well microplate pre-coated with recombinant MYPT1

-

Purified active ROCK1 or ROCK2 enzyme, or cell lysate containing ROCK

-

10X Kinase Reaction Buffer

-

100 mM ATP solution

-

1 M DTT

-

0.5 M EDTA, pH 8.0

-

1X Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Primary antibody: Anti-phospho-MYPT1 (Thr696)

-

HRP-conjugated secondary antibody

-

TMB substrate solution

-

Stop solution (e.g., 2 N H₂SO₄)

-

Plate reader capable of measuring absorbance at 450 nm

Procedure:

-

Reagent Preparation:

-

Prepare 1X Kinase Reaction Buffer by diluting the 10X stock.

-

Prepare the final 10X Kinase Reaction Buffer/DTT/ATP mix. For example, to prepare 1 mL, add 10 µL of 1 M DTT and 20 µL of 100 mM ATP to 970 µL of 10X Kinase Buffer.[17]

-

-

Plate Loading:

-

Add 90 µL of diluted active ROCK enzyme or cell lysate samples to the wells of the MYPT1-coated plate. Include a negative control (without kinase). Assay each sample in duplicate.

-

-

Kinase Reaction:

-

Initiate the reaction by adding 10 µL of the 10X Kinase Reaction Buffer/DTT/ATP mix to each well.

-

Cover the plate and incubate at 30°C for 30-60 minutes with gentle agitation.

-

-

Stopping the Reaction:

-

Washing:

-

Primary Antibody Incubation:

-

Dilute the anti-phospho-MYPT1 (Thr696) antibody in an appropriate blocking buffer (e.g., 1X Wash Buffer with 1% BSA).

-

Add 100 µL of the diluted primary antibody to each well.

-

Cover the plate and incubate at room temperature for 1 hour on an orbital shaker.[9]

-

-

Washing:

-

Repeat the washing step as described in step 5.

-

-

Secondary Antibody Incubation:

-

Dilute the HRP-conjugated secondary antibody in blocking buffer.

-

Add 100 µL of the diluted secondary antibody to each well.

-

Cover the plate and incubate at room temperature for 1 hour on an orbital shaker.[9]

-

-

Washing:

-

Repeat the washing step as described in step 5.

-

-

Detection:

-

Add 100 µL of TMB substrate solution to each well and incubate in the dark at room temperature until sufficient color develops (typically 5-15 minutes).

-

Stop the color development by adding 100 µL of stop solution.

-

Measure the absorbance at 450 nm using a microplate reader. The signal intensity is directly proportional to the ROCK activity in the sample.

-

Protocol 2: Co-Immunoprecipitation (Co-IP) for Identification of ROCK Binding Partners

This protocol describes the enrichment of endogenous ROCK and its interacting proteins from cell lysates for subsequent identification by mass spectrometry.[18][19][20]

Materials:

-

Cultured cells expressing ROCK

-

Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100, supplemented with protease and phosphatase inhibitors)

-

Primary antibody specific for ROCK1 or ROCK2

-

Protein A/G magnetic beads

-

Elution Buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

Tris buffer, pH 8.5 (for neutralization if using low pH elution)

-

SDS-PAGE equipment and reagents

-

Mass spectrometry-grade trypsin

Procedure:

-

Cell Lysis:

-

Harvest and wash cells with ice-cold PBS.

-

Lyse cells in ice-cold Co-IP Lysis Buffer for 30 minutes on ice with periodic vortexing.

-

Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.

-

Remove the beads using a magnetic rack and transfer the pre-cleared lysate to a new tube.

-

Add 5-10 µg of the specific ROCK antibody to the lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.

-

-

Complex Capture:

-

Add an appropriate amount of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.

-

Incubate for 1-2 hours at 4°C on a rotator to capture the immune complexes.

-

-

Washing:

-

Collect the beads using a magnetic rack and discard the supernatant.

-

Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Lysis/Wash Buffer. After the final wash, carefully remove all residual buffer.

-

-

Elution:

-

Elute the protein complexes from the beads by adding 50 µL of Elution Buffer and incubating for 5-10 minutes. If using SDS-PAGE sample buffer, boil the sample for 5 minutes.

-

Collect the eluate using a magnetic rack.

-

-

Sample Preparation for Mass Spectrometry:

-

The eluate can be directly processed for in-solution digestion or run on an SDS-PAGE gel for in-gel digestion.

-

Briefly, proteins are denatured, reduced, and alkylated.

-

Proteins are then digested into peptides using trypsin overnight.

-

-

LC-MS/MS Analysis:

-

The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The acquired mass spectra are searched against a protein database to identify the proteins present in the sample. Proteins significantly enriched in the ROCK IP compared to a control IP (e.g., using a non-specific IgG) are considered potential binding partners.

-

Conclusion and Future Directions

The ROCK signaling pathway remains a focal point of intense research due to its integral role in both normal physiology and a wide spectrum of diseases. The continued identification and characterization of novel downstream effectors and substrates will undoubtedly unveil more nuanced aspects of its function. Advances in quantitative proteomics and mass spectrometry will be instrumental in mapping the dynamic ROCK interactome under various cellular conditions.[21][22][23] Furthermore, elucidating the distinct and overlapping functions of ROCK1 and ROCK2 is a key area of ongoing investigation, with significant implications for the development of isoform-specific inhibitors that could offer enhanced therapeutic efficacy and reduced side effects.[2][24] This guide provides a solid foundation for researchers aiming to contribute to this exciting and impactful field.

References

- 1. Novel Insights into the Roles of Rho Kinase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]

- 8. ROCK inhibition promotes microtentacles that enhance reattachment of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cellbiolabs.com [cellbiolabs.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Targeting ROCK/LIMK/cofilin signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The role of the Rho/ROCK signaling pathway in inhibiting axonal regeneration in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. researchgate.net [researchgate.net]

- 15. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ROCK1 functions as a suppressor of inflammatory cell migration by regulating PTEN phosphorylation and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 17. content.abcam.com [content.abcam.com]

- 18. Improved Immunoprecipitation to Mass Spectrometry Method for the Enrichment of Low-Abundant Protein Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mass spectrometry-based immuno-precipitation proteomics - the user's guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quantitative Top-down Proteomics Revealed Kinase Inhibitor-induced Proteoform-level Changes in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Mass spectrometry-based proteomics turns quantitative. | Broad Institute [broadinstitute.org]

- 23. Quantitative Proteomics Identifies Activation of Hallmark Pathways of Cancer in Patient Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Initial Studies on ROCK Inhibitors in Neuroscience: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a critical regulator of cellular processes integral to neuronal function, including cytoskeletal dynamics, axonal growth, and inflammation. Consequently, it has emerged as a promising therapeutic target for a range of neurological disorders. While specific research on "ROCK-IN-11," a potent ROCK1 and ROCK2 inhibitor with an IC50 of ≤ 5µM, is currently documented within the context of cancer research, its potential in neuroscience warrants exploration.[1][2][3][4][5] This technical guide provides an in-depth overview of the initial studies on ROCK inhibitors in the field of neuroscience, summarizing key preclinical findings, outlining common experimental methodologies, and illustrating the core signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals involved in the development of novel therapeutics for neurological diseases.

The ROCK Signaling Pathway in the Nervous System

The ROCK signaling pathway plays a pivotal role in various neuronal functions.[6][7][8] It is a downstream effector of the small GTPase RhoA.[6][7][9][10][11] In the central nervous system (CNS), this pathway is implicated in the inhibition of axonal growth and regeneration following injury, largely through its influence on the actin cytoskeleton.[6][7] Myelin-associated inhibitors, such as Nogo, myelin-associated glycoprotein (MAG), and oligodendrocyte-myelin glycoprotein (OMgp), activate the RhoA/ROCK pathway, leading to growth cone collapse and prevention of neural repair.[7][10][11]

Furthermore, the ROCK pathway is involved in dendritic spine morphology, synaptic plasticity, and neuronal apoptosis.[6] Dysregulation of this pathway has been linked to the pathophysiology of numerous neurological disorders, including spinal cord injury, stroke, Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[6][7][10][11][12] Consequently, inhibition of ROCK has been extensively investigated as a therapeutic strategy to promote neuroregeneration and neuroprotection.[6][12]

Signaling Pathway Diagram

Caption: Simplified overview of the ROCK signaling cascade in neurons.

Preclinical Data on ROCK Inhibitors in Neurological Disorders

A substantial body of preclinical evidence highlights the therapeutic potential of ROCK inhibitors in various models of neurological diseases. These studies have primarily utilized compounds such as Fasudil, Y-27632, and Ripasudil.

Table 1: Summary of Preclinical Studies with ROCK Inhibitors in Neurological Models

| Inhibitor | Disease Model | Animal Model | Key Quantitative Findings | Reference(s) |

| Fasudil | Spinal Cord Injury | Rat | Significantly improved motor recovery (unspecified quantitative data). Decreased neuronal apoptosis and demyelination. | [6] |

| Spinal Cord Injury | Mouse | Significantly decreased histological damage and improved motor recovery (unspecified quantitative data). | [7] | |

| Stroke | Mouse | Reduced cerebral infarct size by ~50% when administered before ischemia. This effect was absent in eNOS-/- mice. | [11] | |

| Alzheimer's Disease | 3xTg-AD Mouse | Reversed gene expression profiles associated with neurodegenerative diseases. | [13] | |

| Alzheimer's Disease (Tauopathy) | PS19 Tau Transgenic Mouse | Dose-dependently increased levels of Fasudil and its active metabolite in the brain, which correlated with reduced tau phosphorylation. | [14] | |

| Y-27632 | Amyotrophic Lateral Sclerosis (ALS) | SOD1G93A Mouse | 30 mg/kg oral treatment improved motor function in male mice. In vitro, 10 µM increased neurite length of motoneurons by 28%. | [1] |

| Spinal Cord Injury | Rat | Enhanced sprouting of corticospinal tract fibers and accelerated locomotor recovery. | [15] | |

| Axonal Regeneration (in vitro) | Dorsal Root Ganglion (DRG) Neurons | Dramatically promoted neurite outgrowth on inhibitory substrates like myelin and MAG. | [16] | |

| Ripasudil | Glaucoma / Optic Neuropathy | Mouse | Reduced mean RGC axon loss to 6.6% compared to 36.3% in vehicle-treated glaucoma model. Reduced RGC soma loss after optic nerve crush. | [17] |

| FSD-C10 (novel) | Alzheimer's Disease | APP/PS1 Transgenic Mouse | Effectively improved learning and memory impairment and reduced Aβ1-42 and phosphorylated Tau levels in the hippocampus and cortex. | [18] |

Experimental Protocols for Studying ROCK Inhibitors in Neuroscience

The investigation of ROCK inhibitors in neuroscience employs a range of in vitro and in vivo experimental models. Below are generalized protocols for key experiments cited in the literature.

In Vitro Neurite Outgrowth Assay

This assay is fundamental for assessing the ability of a ROCK inhibitor to overcome neurite growth inhibition.

-

Cell Culture: Primary neurons, such as dorsal root ganglion (DRG) neurons, are dissociated and cultured.

-

Substrate Coating: Culture plates are coated with permissive (e.g., laminin) or inhibitory substrates (e.g., myelin extracts, MAG, or Nogo-66).

-

Treatment: Neurons are treated with the ROCK inhibitor (e.g., Y-27632 at 10 µM) or a vehicle control.[1][16]

-

Incubation: Cells are incubated for a defined period (e.g., 24-48 hours) to allow for neurite extension.

-

Immunocytochemistry: Neurons are fixed and stained with neuronal markers (e.g., β-III tubulin) to visualize neurites.

-

Quantification: Neurite length is measured using imaging software. The total length of neurites per neuron or the percentage of neurons with neurites exceeding a certain length is quantified.

Animal Models of Neurological Disease

In vivo studies are crucial for evaluating the therapeutic efficacy of ROCK inhibitors.

-

Spinal Cord Injury (SCI) Model:

-